TP0463518 Exhibits Superior Potency Against PHD2 Compared to Major Clinical HIF-PH Inhibitors
TP0463518 inhibits human PHD2 with a Ki of 5.3 nM, which represents a significantly higher potency compared to several other HIF-PHD inhibitors that have reached advanced clinical development. This Ki value is approximately 111-fold more potent than the IC50 reported for roxadustat (IC50 = 591 nM) and approximately 53-fold more potent than molidustat (IC50 = 280 nM) . It is also >41-fold more potent than enarodustat (IC50 = 220 nM) .
| Evidence Dimension | Inhibitory potency for human PHD2 |
|---|---|
| Target Compound Data | Ki = 5.3 nM |
| Comparator Or Baseline | Roxadustat (IC50 = 591 nM); Molidustat (IC50 = 280 nM); Enarodustat (IC50 = 220 nM) |
| Quantified Difference | ~111-fold vs. roxadustat; ~53-fold vs. molidustat; >41-fold vs. enarodustat |
| Conditions | In vitro enzyme inhibition assay (Ki) vs. IC50 values from literature for comparators. |
Why This Matters
Higher potency may translate to a lower effective dose, potentially reducing off-target effects and improving the therapeutic window.
